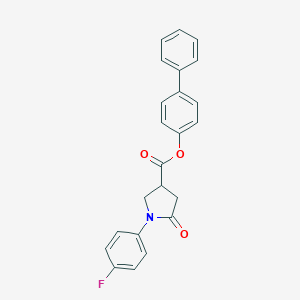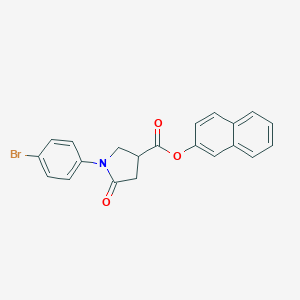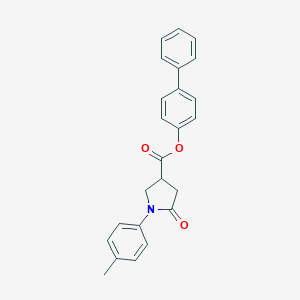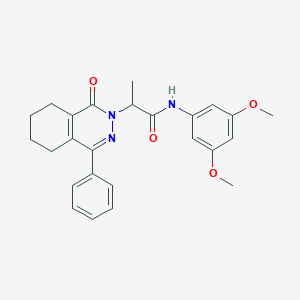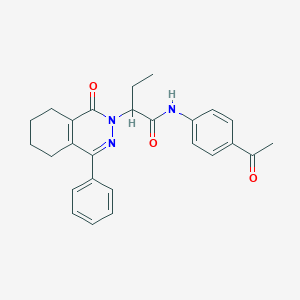
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential in various applications.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been found to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antibacterial activity against several strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments is its potential in various applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide. One direction is to further study its mechanism of action, which can help in the design of more effective drugs based on this compound. Another direction is to study its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research can be done to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves several steps. The starting material is 2-amino-3-methoxybenzoic acid, which is reacted with isobutyryl chloride to form 2-(3-methoxyphenyl)-3-methylbutyric acid. This acid is then reacted with methyl anthranilate and phosphorus oxychloride to form 2-(3-methoxyphenyl)-3-methyl-1,2-dihydroquinoline-4-carboxylic acid. The final step involves reacting this acid with tetrahydro-2-furanylmethylamine to form the desired compound.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-6,8-dimethyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C24H26N2O3 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-6,8-dimethyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-15-10-16(2)23-20(11-15)21(24(27)25-14-19-8-5-9-29-19)13-22(26-23)17-6-4-7-18(12-17)28-3/h4,6-7,10-13,19H,5,8-9,14H2,1-3H3,(H,25,27) |
Clave InChI |
BRMXIOXNXLBFSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4CCCO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








